Tos-PEG5-CH2CO2H
Overview
Description
Tos-PEG5-CH2CO2H is a PEG derivative containing a tosyl group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Synthesis Analysis
The terminal carboxylic acid of Tos-PEG5-CH2CO2H can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of Tos-PEG5-CH2CO2H is C17H26O9S . It has a molecular weight of 406.5 g/mol .Chemical Reactions Analysis
The tosyl group in Tos-PEG5-CH2CO2H is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .Physical And Chemical Properties Analysis
Tos-PEG5-CH2CO2H has a molecular weight of 406.5 g/mol . It has a molecular formula of C17H26O9S .Scientific Research Applications
Enhanced Anticancer Efficacy through PEGylation
PEGylation, the process of attaching polyethylene glycol (PEG) chains to another molecule, has been crucial in improving the bioavailability and efficacy of anticancer agents. For instance, alpha-tocopheryl succinate (TOS), when conjugated with PEG, exhibits enhanced anticancer activity by inducing apoptosis more effectively than TOS alone. This improvement is attributed to the increased ability of the conjugate to generate reactive oxygen species, suggesting the potential of PEGylated derivatives in cancer therapeutics without increasing cellular uptake (Hee-Jeong Youk et al., 2005).
Improving Drug and Gene Delivery
The application of PEGylation extends to enhancing the delivery efficiency of drugs and genes. Coating nanoparticles with PEG, a strategy known as PEGylation, shields the nanoparticle surface from aggregation and phagocytosis, thereby prolonging systemic circulation time. This approach has shown promise in overcoming biological barriers to efficient drug and gene delivery, highlighting the versatility of PEGylation in various administration modes, from gastrointestinal to ocular (J. S. Suk et al., 2016).
Addressing Solubility Challenges in Therapeutics
PEGylation has also been employed to improve the solubility of therapeutics in physiological media, a common challenge in drug development. By synthesizing amphiphilic block copolymers using reversible addition-fragmentation chain transfer polymerization (RAFT), researchers have created PEG-based nanovehicles that encapsulate and deliver hydrophobic molecules effectively. These nanovehicles exhibit enhanced cellular uptake and bioactivity, dependent on the molecular weight of PEG and the concentration of the hydrophobic block, demonstrating the critical role of PEGylation in enhancing the therapeutic potential of poorly soluble compounds (R. Palao-Suay et al., 2016).
Nanomaterial-Based Therapeutic Delivery
Innovative approaches have utilized PEGylated nanosheets for combined photothermal and photodynamic therapy. By modifying MoS2 nanosheets with PEG, researchers have developed a stable and non-toxic platform capable of loading photodynamic agents. The PEGylated MoS2 nanosheets facilitate enhanced cellular uptake of these agents, leading to significantly improved therapeutic efficacy through a synergistic combination of photothermal and photodynamic effects. This example underscores the potential of PEGylation in the development of multifunctional nanocarriers for targeted cancer treatment (Teng Liu et al., 2014).
Future Directions
Tos-PEG5-CH2CO2H, as a PEG derivative, has potential applications in drug delivery . Its hydrophilic PEG spacer, which increases solubility in aqueous media, and its tosyl group, which is a very good leaving group for nucleophilic substitution reactions, make it a promising candidate for future research and development .
properties
IUPAC Name |
2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O9S/c1-15-2-4-16(5-3-15)27(20,21)26-13-12-24-9-8-22-6-7-23-10-11-25-14-17(18)19/h2-5H,6-14H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBIBZOLTXFDIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801125376 | |
Record name | Acetic acid, 2-[2-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801125376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tos-PEG5-CH2CO2H | |
CAS RN |
2028284-73-1 | |
Record name | Acetic acid, 2-[2-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]ethoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2028284-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-[2-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801125376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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